molecular formula C14H11ClF2N2O2 B7580204 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide

3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide

货号 B7580204
分子量: 312.70 g/mol
InChI 键: LCXMBWDTAOMYCE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the oncogenic protein, MET. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.

作用机制

3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide targets the MET receptor tyrosine kinase pathway, which plays a critical role in cell proliferation, survival, and migration. MET activation is frequently observed in various types of cancer, and is associated with poor prognosis and resistance to chemotherapy. 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide inhibits MET activation by binding to the ATP-binding site of the receptor, thereby preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells both in vitro and in vivo. Additionally, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has been shown to inhibit tumor growth and metastasis in preclinical models of cancer. In a phase I clinical trial, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide was well-tolerated and demonstrated preliminary evidence of antitumor activity in patients with advanced solid tumors.

实验室实验的优点和局限性

One advantage of 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide is its specificity for the MET receptor tyrosine kinase pathway, which reduces the likelihood of off-target effects. Additionally, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has demonstrated synergistic effects when combined with other anticancer agents, suggesting that it may have potential as a combination therapy. One limitation of 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several potential future directions for research on 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide. One area of interest is the development of combination therapies that include 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide, as this may enhance its antitumor activity. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide in clinical settings. Finally, studies are needed to evaluate the safety and efficacy of 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide in specific subtypes of cancer, as well as in combination with other targeted therapies.

合成方法

The synthesis of 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide involves several steps, including the reaction of 4-chloropyridine with 4-amino-3-nitrobenzyl alcohol to form 4-(4-nitrobenzyl)pyridine. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The resulting amine is then reacted with difluoromethoxybenzaldehyde to form the key intermediate, which is subsequently converted to 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide through a series of reactions.

科学研究应用

3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has been extensively studied in preclinical models of cancer, including lung, gastric, and liver cancers. In these studies, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has been shown to inhibit the growth and metastasis of cancer cells by targeting the MET receptor tyrosine kinase pathway. Additionally, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has demonstrated synergistic effects when combined with other anticancer agents, suggesting that it may have potential as a combination therapy.

属性

IUPAC Name

3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2N2O2/c15-12-8-18-6-5-11(12)13(20)19-7-9-1-3-10(4-2-9)21-14(16)17/h1-6,8,14H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXMBWDTAOMYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=NC=C2)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。